2-[4-(Pentafluoroethyl)-6-(trifluoromethyl)pyrimidin-2-yl]phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1,2,2,2-PENTAFLUOROETHYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]PHENOL typically involves multi-step organic reactions. One common method includes the reaction of 4-(1,1,2,2,2-pentafluoroethyl)phenol with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1,2,2,2-PENTAFLUOROETHYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinones. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
2-[4-(1,1,2,2,2-PENTAFLUOROETHYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(1,1,2,2,2-PENTAFLUOROETHYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,2,2-PENTAFLUOROETHYL)PHENOL
- 6-(TRIFLUOROMETHYL)PYRIMIDINE
- 2,4-DIFLUOROPHENOL
Uniqueness
2-[4-(1,1,2,2,2-PENTAFLUOROETHYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]PHENOL stands out due to its unique combination of fluorinated groups and pyrimidine ring. This structure imparts distinct chemical and biological properties, making it more stable and reactive compared to similar compounds .
Properties
Molecular Formula |
C13H6F8N2O |
---|---|
Molecular Weight |
358.19 g/mol |
IUPAC Name |
2-[4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C13H6F8N2O/c14-11(15,13(19,20)21)8-5-9(12(16,17)18)23-10(22-8)6-3-1-2-4-7(6)24/h1-5,24H |
InChI Key |
UGPAXTCIHKJKMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC(=N2)C(F)(F)F)C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
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